1-Bromo-4-(difluoromethoxy)-2,5-difluorobenzene
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Overview
Description
1-Bromo-4-(difluoromethoxy)-2,5-difluorobenzene is a chemical compound with the molecular formula C7H2BrF4O. It is a brominated aromatic compound that contains both bromine and fluorine atoms, making it a valuable intermediate in organic synthesis and various chemical reactions. This compound is used in the development of pharmaceuticals, agrochemicals, and other fine chemicals due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(difluoromethoxy)-2,5-difluorobenzene can be synthesized through several methods. One common approach involves the bromination of 4-(difluoromethoxy)-2,5-difluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(difluoromethoxy)-2,5-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate in solvents such as toluene or dimethylformamide are typical.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-Bromo-4-(difluoromethoxy)-2,5-difluorobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound can be used to modify biomolecules for studying their functions and interactions.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(difluoromethoxy)-2,5-difluorobenzene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the aromatic ring and form new bonds. The difluoromethoxy group can influence the electronic properties of the molecule, affecting its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-(difluoromethoxy)benzene
- 1-Bromo-2-(difluoromethoxy)benzene
- 1-Bromo-4-(trifluoromethoxy)benzene
- 1-Bromo-2,5-difluorobenzene
Uniqueness
1-Bromo-4-(difluoromethoxy)-2,5-difluorobenzene is unique due to the presence of both bromine and multiple fluorine atoms, which impart distinct electronic and steric effects. These properties make it a versatile intermediate for various chemical transformations and applications .
Properties
IUPAC Name |
1-bromo-4-(difluoromethoxy)-2,5-difluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-3-1-5(10)6(2-4(3)9)13-7(11)12/h1-2,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWLXLSHJUDWRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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